molecular formula C16H15N5O2S B2626719 (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide CAS No. 1365644-43-4

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide

Cat. No. B2626719
CAS RN: 1365644-43-4
M. Wt: 341.39
InChI Key: VKJDQYPRNMBFTQ-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a member of the triazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Therapeutic Potential of Triazole Derivatives

Triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, have been recognized for their significant biological activities and applications in medicinal chemistry. These compounds have been explored for their potential in treating various diseases due to their versatile chemical structures that allow for the modulation of biological activity.

  • Antimicrobial and Antifungal Activities : Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. The development of novel triazole compounds aims at combating drug-resistant strains of bacteria and fungi, addressing a critical need in infectious disease management (Ferreira et al., 2013).

  • Anticancer Applications : The structural versatility of triazole derivatives allows for the design of compounds with potential anticancer activities. Research focuses on synthesizing triazole compounds that can selectively target cancer cells, offering a pathway for developing new anticancer therapies with reduced side effects.

  • Anti-inflammatory Properties : Some triazole derivatives have shown promising anti-inflammatory activities, making them potential candidates for the development of new anti-inflammatory agents. The exploration of these compounds involves understanding their mechanism of action and optimizing their efficacy and safety profiles.

properties

IUPAC Name

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-16-18-13-21(19-16)12-15-7-4-9-17-11-15/h1-11,13H,12H2,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDQYPRNMBFTQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NN(C=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NN(C=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide

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